molecular formula C19H20N2O3S B10958849 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B10958849
M. Wt: 356.4 g/mol
InChI Key: ZXDLSOWOHAVFGZ-UHFFFAOYSA-N
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Description

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a thiazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method involves the reaction of [5-methyl-2-(propan-2-yl)phenoxy]acetic acid with N-(1,3-thiazol-2-yl)amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) in acetonitrile . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation and cancer progression . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide lies in its combination of a furan ring, a thiazole ring, and a phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C19H20N2O3S/c1-12(2)15-6-4-13(3)10-17(15)23-11-14-5-7-16(24-14)18(22)21-19-20-8-9-25-19/h4-10,12H,11H2,1-3H3,(H,20,21,22)

InChI Key

ZXDLSOWOHAVFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NC3=NC=CS3

Origin of Product

United States

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